molecular formula C9H8ClN3O2 B14909391 Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Cat. No.: B14909391
M. Wt: 225.63 g/mol
InChI Key: GRARWLREKUBWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloropyridazine with ethyl imidate in the presence of a base, followed by cyclization to form the imidazo[1,2-b]pyridazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
  • Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activity and chemical reactivity . The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-8-12-7(10)5-13(8)11-4-6/h3-5H,2H2,1H3

InChI Key

GRARWLREKUBWIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC(=CN2N=C1)Cl

Origin of Product

United States

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